
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group, a chlorophenyl group, and a hydroxyl group attached to a propan-2-ol backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with 3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an imine by reacting with an amine.
Reduction: The imine is then reduced to form the corresponding amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the imine intermediate.
Enzymatic Resolution: Employing enzymes to achieve the desired chirality of the compound.
化学反応の分析
Types of Reactions
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.
科学的研究の応用
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
作用機序
The mechanism by which (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(1R)-1-Amino-1-(3-chlorophenyl)propan-2-OL: The enantiomer of the compound with similar but distinct properties.
1-Amino-1-(3-chlorophenyl)ethanol: A structurally related compound with a different backbone.
1-Amino-1-(4-chlorophenyl)propan-2-OL: A positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific chirality and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
(1S)-1-amino-1-(3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
InChIキー |
MZZURCGUMUSESO-IOJJLOCKSA-N |
異性体SMILES |
CC([C@H](C1=CC(=CC=C1)Cl)N)O |
正規SMILES |
CC(C(C1=CC(=CC=C1)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


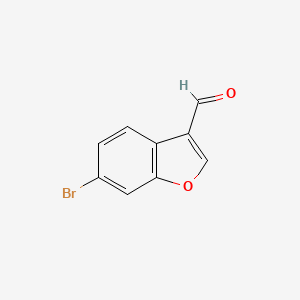
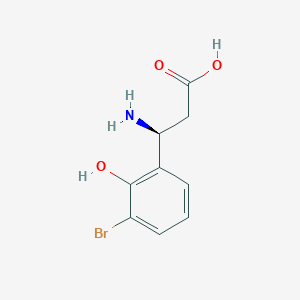
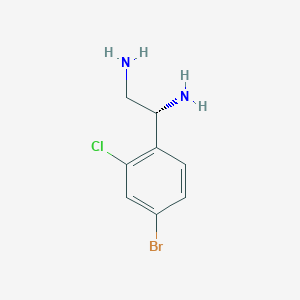
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)


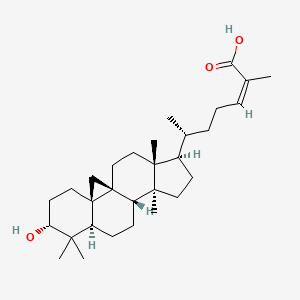

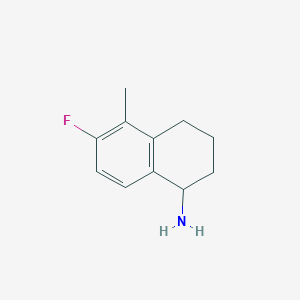
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
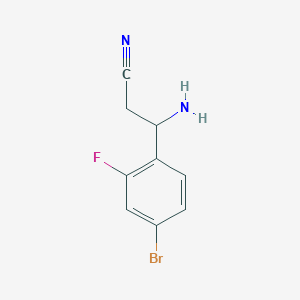
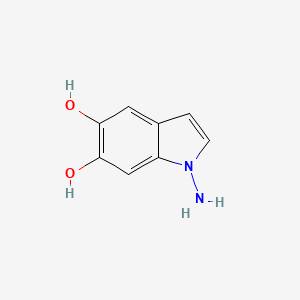
![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
